

Expressing Recombinant Sativene Synthase: A Guide for Researchers

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Compound of Interest

Compound Name: Sativene

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[City, State] – [Date] – For researchers in biotechnology and drug development, the efficient production of bioactive compounds is a critical endeavor. **Sativene** and its derivatives, a class of sesquiterpenes with potential therapeutic applications, are synthesized by the enzyme **sativene** synthase. The following application notes and protocols provide a comprehensive guide to the expression, purification, and characterization of recombinant **sativene** synthase, a key step in harnessing the potential of these valuable molecules. These protocols are designed for researchers, scientists, and drug development professionals seeking to establish a robust system for producing this important enzyme.

Introduction

Sativene synthase is a terpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) into the bicyclic sesquiterpene (+)-**sativene**. This enzyme is found in various organisms, including fungi and plants. The ability to express **sativene** synthase recombinantly in microbial hosts like *Escherichia coli* and the yeast *Pichia pastoris* allows for the scalable production of the enzyme for structural and functional studies, as well as for the metabolic engineering of microorganisms to produce **sativene** and its derivatives. This document outlines detailed protocols for the expression of a fungal **sativene** synthase from *Coprinus cinereus* (Cop4) in *E. coli* and provides a general framework for its expression in *Pichia pastoris*.

Data Presentation

Table 1: Expression Systems and Purification of Recombinant Sativene Synthase (Cop4)

Expression Host	Vector	Promoter	Induction	Purification Method	Protein Yield (mg/L)
Escherichia coli BL21(DE3)	pET21b	T7	1 mM IPTG, 18°C, 16h	Ni-NTA Affinity Chromatography	Not explicitly reported, but sufficient for kinetic analysis.
Pichia pastoris	pPICZα A	AOX1	0.5% Methanol, 28-30°C, 72-96h	Ni-NTA Affinity Chromatography	Potentially high, as P. pastoris is known for high-yield protein expression.

Table 2: Kinetic Parameters of Recombinant Sativene Synthase (Cop4) from Coprinus cinereus

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
(E,E)-Farnesyl diphosphate	0.43 ± 0.05	(1.4 ± 0.1) × 10 ⁻³	3.3 × 10 ³

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the **sativene** synthase gene into an E. coli expression vector.

1.1. Gene Amplification:

- Amplify the coding sequence of **sativene** synthase (e.g., Cop4 from *Coprinus cinereus*) by Polymerase Chain Reaction (PCR).
- Design primers to introduce restriction sites (e.g., NdeI and NotI) at the 5' and 3' ends of the gene for cloning into a pET series vector.
- Incorporate a sequence encoding a polyhistidine-tag (His-tag) in the forward or reverse primer for subsequent protein purification.

1.2. Vector and Insert Preparation:

- Digest the expression vector (e.g., pET21b) and the purified PCR product with the selected restriction enzymes (e.g., NdeI and NotI).
- Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation:

- Ligate the digested insert into the prepared vector using T4 DNA ligase.
- Transform the ligation mixture into a suitable *E. coli* cloning strain (e.g., DH5 α).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

1.4. Verification of Clones:

- Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
- Isolate the plasmid DNA and verify the correct insertion of the gene by restriction digestion and DNA sequencing.

Protocol 2: Expression of Recombinant Sativene Synthase in *E. coli*

2.1. Transformation of Expression Strain:

- Transform the verified expression plasmid into a suitable *E. coli* expression strain, such as BL21(DE3).

2.2. Protein Expression:

- Inoculate a single colony of the transformed *E. coli* into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at 16-18°C for 16-20 hours with shaking.

2.3. Cell Harvesting:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Purification of Recombinant Sativene Synthase

3.1. Cell Lysis:

- Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, and 10% glycerol) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice or by using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged **sativene** synthase with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

3.3. Buffer Exchange (Optional):

- Pool the fractions containing the purified protein and perform a buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using

dialysis or a desalting column.

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.

Protocol 4: Sativene Synthase Enzyme Assay and Product Analysis

4.1. Enzyme Assay:

- Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Add the purified **sativene** synthase to the reaction mixture.
- Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.
- Overlay the reaction mixture with an organic solvent, such as n-hexane or dodecane, to capture the volatile **sativene** product.
- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours) with gentle shaking.

4.2. Product Extraction and Analysis:

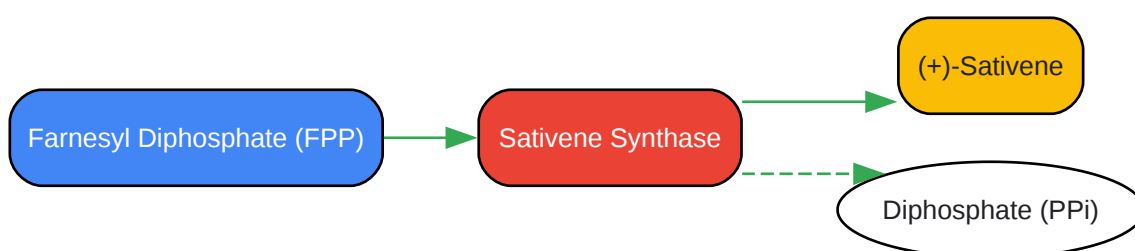
- Stop the reaction by vortexing to extract the sesquiterpene products into the organic layer.
- Separate the organic layer and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium.
 - MS Detector: Scan from m/z 40 to 400.
- Identify the **sativene** peak by comparing its retention time and mass spectrum with an authentic standard.

4.3. Quantification (Optional):

- For quantitative analysis, add a known amount of an internal standard (e.g., caryophyllene) to the organic solvent before extraction.

- Create a standard curve using an authentic **sativene** standard to determine the concentration of the product in the assay.

Visualizations



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